molecular formula C13H16 B3052770 1,2-Dihydro-1,5,8-trimethylnaphthalene CAS No. 4506-36-9

1,2-Dihydro-1,5,8-trimethylnaphthalene

Cat. No. B3052770
CAS RN: 4506-36-9
M. Wt: 172.27 g/mol
InChI Key: YJFOZRTWRVNHOG-UHFFFAOYSA-N
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Description

1,2-Dihydro-1,5,8-trimethylnaphthalene is a chemical compound with the molecular formula C13H16 . It has an average mass of 172.266 Da and a monoisotopic mass of 172.125198 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms and 16 hydrogen atoms . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Dienone-Phenol Type Rearrangements : The synthesis of compounds like 1,2,3,4-Tetrahydro-1,1,5-trimethylnaphthalene-2,6-diol, obtained from the acid-catalyzed rearrangement of di-hydroxy-octalone and from the photochemical rearrangement of bicyclic dienones, showcases the importance of 1,2-dihydro-1,5,8-trimethylnaphthalene in facilitating complex chemical transformations (Davis & Forrest, 1967).

Environmental and Biological Implications

  • Reactions with Hypochlorite : Studies on the reactions of methylnaphthalenes, including this compound, with hypochlorite in aqueous solutions reveal the formation of chloro-substituted, oxygenated, and hydroxylated compounds. This is significant for understanding chemical changes in chlorinated water environments (Onodera et al., 1986).

Geochemical Research

  • Thermal Maturity Indicators in Sediments and Petroleums : The distribution of trimethylnaphthalenes, including this compound, in sedimentary sequences and crude oils provides insights into the thermal maturity of these materials. This suggests that changes in the abundances of certain methyl-substituted naphthalenes can be useful indicators for assessing the maturity of sedimentary organic matter (Alexander et al., 1985).

Chemical Properties and Reactions

  • Biodegradation Predictors : The electronic properties of trimethylnaphthalenes have been studied to predict the rates of biodegradation. This research is particularly relevant for understanding the environmental impact of emissions from diesel fuel and bitumen containing trimethylnaphthalenes (Ostojić & Đorđević, 2012).

Analytical Chemistry Applications

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The use of GC-MS for measuring dihydroxynaphthalenes in human urine, including derivatives of this compound, demonstrates the compound's utility in analytical chemistry, particularly in biomonitoring and toxicological studies (Wu et al., 2005).

properties

IUPAC Name

1,5,8-trimethyl-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4,6-8,10H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFOZRTWRVNHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2=C(C=CC(=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4506-36-9
Record name 1,2-Dihydro-1,5,8-trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4506-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1,5,8-trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIHYDRO-1,5,8-TRIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6D44B0088
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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